4-Amino-3-(4-ethylphenyl)butanoic acid

Catalog No.
S15934379
CAS No.
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-(4-ethylphenyl)butanoic acid

Product Name

4-Amino-3-(4-ethylphenyl)butanoic acid

IUPAC Name

4-amino-3-(4-ethylphenyl)butanoic acid

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-2-9-3-5-10(6-4-9)11(8-13)7-12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15)

InChI Key

HPHVMUWDNADKFO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(CC(=O)O)CN

4-Amino-3-(4-ethylphenyl)butanoic acid is an organic compound characterized by its amino acid structure, featuring a butanoic acid backbone with an amino group and a para-ethylphenyl substituent. Its molecular formula is C12H17NO2, and it has a molecular weight of approximately 207.27 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research, particularly due to its structural similarities to other amino acids and its unique functional groups.

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using reagents like potassium permanganate or chromium trioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitrating mixtures (HNO3/H2SO4) for nitration or halogens (Br2, Cl2) for halogenation.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 4-Amino-3-(4-ethylphenyl)butanoic acid exhibits significant biological activity. It has been studied for its potential neuroprotective effects and its role as a modulator in neurotransmitter systems, particularly interacting with gamma-aminobutyric acid receptors. This interaction suggests possible applications in treating neurological disorders such as anxiety and depression . Additionally, the compound may influence metabolic pathways through its interactions with specific enzymes, potentially acting as an inhibitor or activator.

The synthesis of 4-Amino-3-(4-ethylphenyl)butanoic acid can be achieved through various routes:

  • Condensation Reaction: A common method involves the reaction of 4-ethylbenzaldehyde with nitromethane to form 4-ethyl-β-nitrostyrene.
  • Reduction: This intermediate undergoes reduction using hydrogen gas and a palladium catalyst to yield 4-ethylphenethylamine.
  • Final Reaction: The resulting amine is then reacted with succinic anhydride to produce the target compound.

In industrial applications, large-scale synthesis may employ high-pressure hydrogenation reactors and continuous flow systems to enhance efficiency and scalability.

4-Amino-3-(4-ethylphenyl)butanoic acid has diverse applications across several fields:

  • Medicinal Chemistry: Investigated for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
  • Biological Research: Used as a building block for synthesizing more complex organic molecules and studying enzyme interactions.
  • Pharmaceutical Industry: Potentially utilized in the development of drugs targeting neurological conditions due to its interaction with neurotransmitter systems .

Studies on the interactions of 4-Amino-3-(4-ethylphenyl)butanoic acid focus on its binding affinity to various biological receptors, particularly gamma-aminobutyric acid receptors. These studies aim to elucidate how the compound influences receptor activity and alters signaling pathways within biological systems. Understanding these interactions is crucial for developing therapeutic agents that leverage this compound's unique properties .

Several compounds share structural similarities with 4-Amino-3-(4-ethylphenyl)butanoic acid, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Aspects
4-Amino-3-(4-methoxyphenyl)butanoic acidSimilar backbone but differs in substituentPotential neuroprotective effects due to methoxy group
Baclofen (4-Amino-3-(4-chlorophenyl)butanoic acid)Contains a chlorine substituentClassical GABAB agonist used in treating spasticity
3-Amino-4-(4-methoxyphenyl)butanoic acidShorter chain lengthVariations in solubility and reactivity compared to butanoic derivatives
(R)-4-Amino-3-(4-methoxyphenyl)butanoic acidEnantiomer of (S)-formDifferent pharmacological properties affecting receptor interactions

These comparisons illustrate how 4-Amino-3-(4-ethylphenyl)butanoic acid stands out due to its specific substituents and stereochemistry, which may confer distinct biological activities compared to similar compounds .

XLogP3

-0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

207.125928785 g/mol

Monoisotopic Mass

207.125928785 g/mol

Heavy Atom Count

15

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